2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate is a synthetic compound that belongs to the class of cyanoacrylates, which are known for their applications in adhesives and coatings. This compound is characterized by its unique molecular structure that includes cyano, dichloro, and tetrafluoro groups, contributing to its chemical reactivity and stability.
The compound can be synthesized through various chemical processes, and its applications are primarily in the field of materials science, especially in the development of adhesives and coatings with enhanced properties.
2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate is classified as an acrylate ester. It is also categorized under fluorinated compounds due to the presence of fluorine atoms in its structure. Its chemical formula is and it has a molecular weight of 239.01 g/mol.
The synthesis of 2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate typically involves multiple steps, including the preparation of the cyanoacrylate monomer through reactions involving cyanoacetic acid and appropriate halogenated compounds.
The molecular structure of 2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate features:
The structural representation can be described using SMILES notation: C(C(=O)C=C(C#N)Cl)(Cl)C(F)(F)F
. The compound exhibits geometric isomerism due to the presence of double bonds.
2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate can participate in various chemical reactions:
The polymerization process typically requires initiators such as azobisisobutyronitrile (AIBN) under specific conditions (temperature and solvent), allowing for controlled molecular weight and polymer architecture.
The mechanism of action for 2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate primarily involves:
Kinetic studies often reveal that the rate of polymerization depends on factors such as temperature, concentration of initiators, and solvent polarity.
Relevant data includes its reactivity with strong bases or nucleophiles that may lead to hydrolysis or other side reactions.
2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate finds applications in several fields:
CAS No.: 1492-61-1
CAS No.:
CAS No.:
CAS No.: 898434-63-4
CAS No.: 54123-15-8